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Compound of Interest

Compound Name:
1-(Methylsulfonyl)-3-

azetidinecarboxylic Acid

Cat. No.: B088418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1219828-27-9

Introduction
1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a niche heterocyclic compound that belongs

to the class of substituted azetidines. The azetidine ring, a four-membered nitrogen-containing

heterocycle, is a valuable scaffold in medicinal chemistry. Its rigid structure allows for the

precise spatial orientation of substituents, which can lead to enhanced binding affinity and

selectivity for biological targets. The incorporation of a methylsulfonyl group on the nitrogen

atom can modulate the compound's physicochemical properties, such as its polarity, solubility,

and metabolic stability, making it an intriguing building block for drug discovery and

development. This document provides a comprehensive overview of the available technical

information for this compound.

Physicochemical Properties
The fundamental physicochemical properties of 1-(Methylsulfonyl)-3-azetidinecarboxylic
acid have been compiled from various chemical suppliers. These properties are essential for

understanding the compound's behavior in both chemical and biological systems.
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Property Value Source

CAS Number 1219828-27-9 -

Molecular Formula C₅H₉NO₄S -

Molecular Weight 179.19 g/mol -

IUPAC Name
1-(methylsulfonyl)azetidine-3-

carboxylic acid
-

SMILES CS(=O)(=O)N1CC(C(=O)O)C1 -

XLogP3 -1.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Rotatable Bond Count 2 [1]

Heavy Atom Count 11 [1]

Complexity 259 [1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(Methylsulfonyl)-3-
azetidinecarboxylic acid is not readily available in peer-reviewed literature, a plausible

synthetic route can be inferred from established methods for the N-sulfonylation of azetidines.

The most likely pathway involves the reaction of a suitable azetidine-3-carboxylic acid

precursor with methanesulfonyl chloride.

Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps: protection of the carboxylic acid

functionality of azetidine-3-carboxylic acid, followed by N-sulfonylation, and subsequent

deprotection.
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Caption: Proposed synthetic workflow for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

General Experimental Protocol for N-Sulfonylation
(Analogous)
This protocol is based on the general procedure for the N-sulfonylation of secondary amines

and is provided as a representative methodology.

Step 1: Protection of Azetidine-3-carboxylic Acid

Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).

Add a catalyst, such as thionyl chloride or a strong acid (e.g., H₂SO₄), dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for several hours or until completion,

as monitored by TLC.
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Neutralize the reaction mixture and extract the ester with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the protected azetidine-3-carboxylic acid.

Step 2: N-Sulfonylation

Dissolve the protected azetidine-3-carboxylic acid in a suitable aprotic solvent (e.g.,

dichloromethane, tetrahydrofuran) under an inert atmosphere.

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).

Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.

Allow the reaction to stir at room temperature for several hours or until completion.

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield the protected N-sulfonylated product.

Step 3: Deprotection

Dissolve the protected 1-(methylsulfonyl)-3-azetidinecarboxylic acid in a mixture of a

suitable solvent (e.g., THF, dioxane) and water.

Add a base (e.g., lithium hydroxide, sodium hydroxide) and stir at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-
(methylsulfonyl)-3-azetidinecarboxylic acid.

Biological Activity and Applications in Drug
Development
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Specific biological activity data for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is not

currently available in the public domain. However, the structural motifs present in this molecule

suggest potential areas of application in drug discovery.

The azetidine ring is a known bioisostere for other cyclic and acyclic structures and can be

found in several approved drugs. Its rigid nature can help to lock in a bioactive conformation,

potentially increasing potency and reducing off-target effects.

The N-sulfonyl group is a common feature in many pharmacologically active compounds. It can

act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a

molecule.

Given these features, 1-(Methylsulfonyl)-3-azetidinecarboxylic acid could be a valuable

building block for the synthesis of novel therapeutic agents targeting a variety of biological

pathways. Further screening and biological evaluation are necessary to determine its specific

activities.

Potential Signaling Pathway Interactions
(Hypothetical)
As no specific biological targets for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid have been

identified, any discussion of signaling pathway involvement is purely hypothetical. However,

based on the prevalence of the azetidine scaffold in medicinal chemistry, it could potentially be

incorporated into molecules designed to interact with a wide range of protein classes, such as

kinases, proteases, or G-protein coupled receptors (GPCRs).

The logical workflow for investigating such potential interactions would involve a series of

screening and validation steps.
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Caption: A generalized workflow for the evaluation of a novel chemical entity.

Spectroscopic Data
No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-
(Methylsulfonyl)-3-azetidinecarboxylic acid has been identified. For researchers

synthesizing this compound, standard analytical techniques would be required for structural

confirmation and purity assessment.
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Conclusion
1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a chemical entity with potential as a building

block in drug discovery. Its physicochemical properties are documented, and a plausible

synthetic route can be proposed based on established chemical principles. However, a

significant gap exists in the publicly available literature regarding its specific biological activity,

mechanism of action, and detailed experimental data. This guide serves as a summary of the

currently available information and highlights the need for further research to fully elucidate the

potential of this compound in the development of new therapeutic agents. Researchers and

scientists are encouraged to undertake further investigation to explore its biological profile and

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Methylsulfonyl)-3-
azetidinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088418#1-methylsulfonyl-3-azetidinecarboxylic-acid-
cas-number-1219828-27-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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